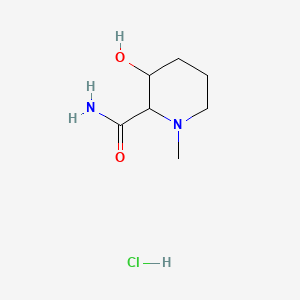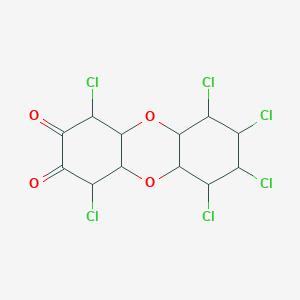![molecular formula C13H14N4 B12348459 1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of an imidazole ring fused to a quinoline ring, with a propyl group attached to the nitrogen atom at position 1 and an imine group at position 4.
Preparation Methods
The synthesis of 1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with an appropriate aldehyde or ketone in the presence of a base can lead to the formation of the imidazoquinoline core.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
For example, oxidation of the imine group can lead to the formation of an oxime derivative, while reduction can convert the imine to an amine. Substitution reactions at the propyl group or the quinoline ring can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways .
In particular, this compound has been investigated for its role as an allosteric modulator of the A3 adenosine receptor, which is involved in various physiological processes, including inflammation and immune response . Additionally, it has been explored as a potential adjuvant in vaccine formulations, enhancing the immune response to antigens .
Mechanism of Action
The mechanism of action of 1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine involves its interaction with specific molecular targets, such as the A3 adenosine receptor. By binding to this receptor, the compound can modulate its activity, leading to downstream effects on cellular signaling pathways . This modulation can result in anti-inflammatory and immunomodulatory effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine can be compared to other imidazoquinoline derivatives, such as imiquimod and resiquimod. While all these compounds share a similar core structure, they differ in their substituents and specific biological activities . For instance, imiquimod is known for its use in treating skin conditions like actinic keratosis and basal cell carcinoma, while resiquimod is a potent TLR7/8 agonist used in immunotherapy .
The uniqueness of this compound lies in its specific substitution pattern and its potential as an allosteric modulator of the A3 adenosine receptor, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine |
InChI |
InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8,11,14H,2,7H2,1H3 |
InChI Key |
SJQHAXOUQUWVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2C1=C3C=CC=CC3=NC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


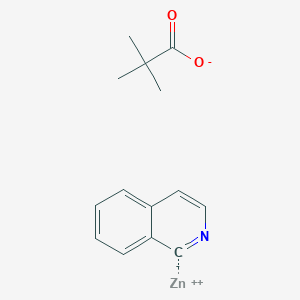
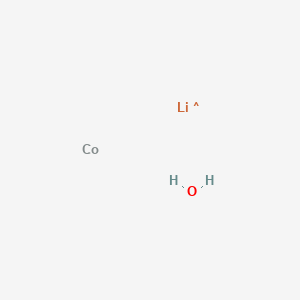

![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
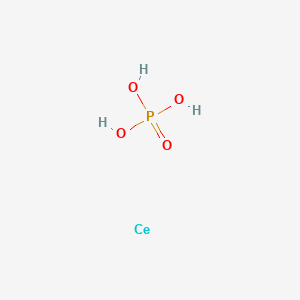
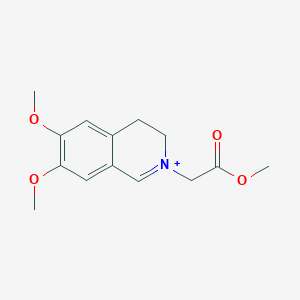

![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
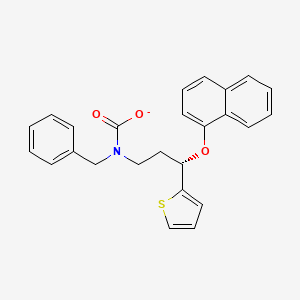
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
